

# Application Notes: c-Met Degradation Assay Using PROTAC c-Met Degradator-3

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## Compound of Interest

Compound Name: PROTAC c-Met degrader-3

Cat. No.: B15543170

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## Introduction

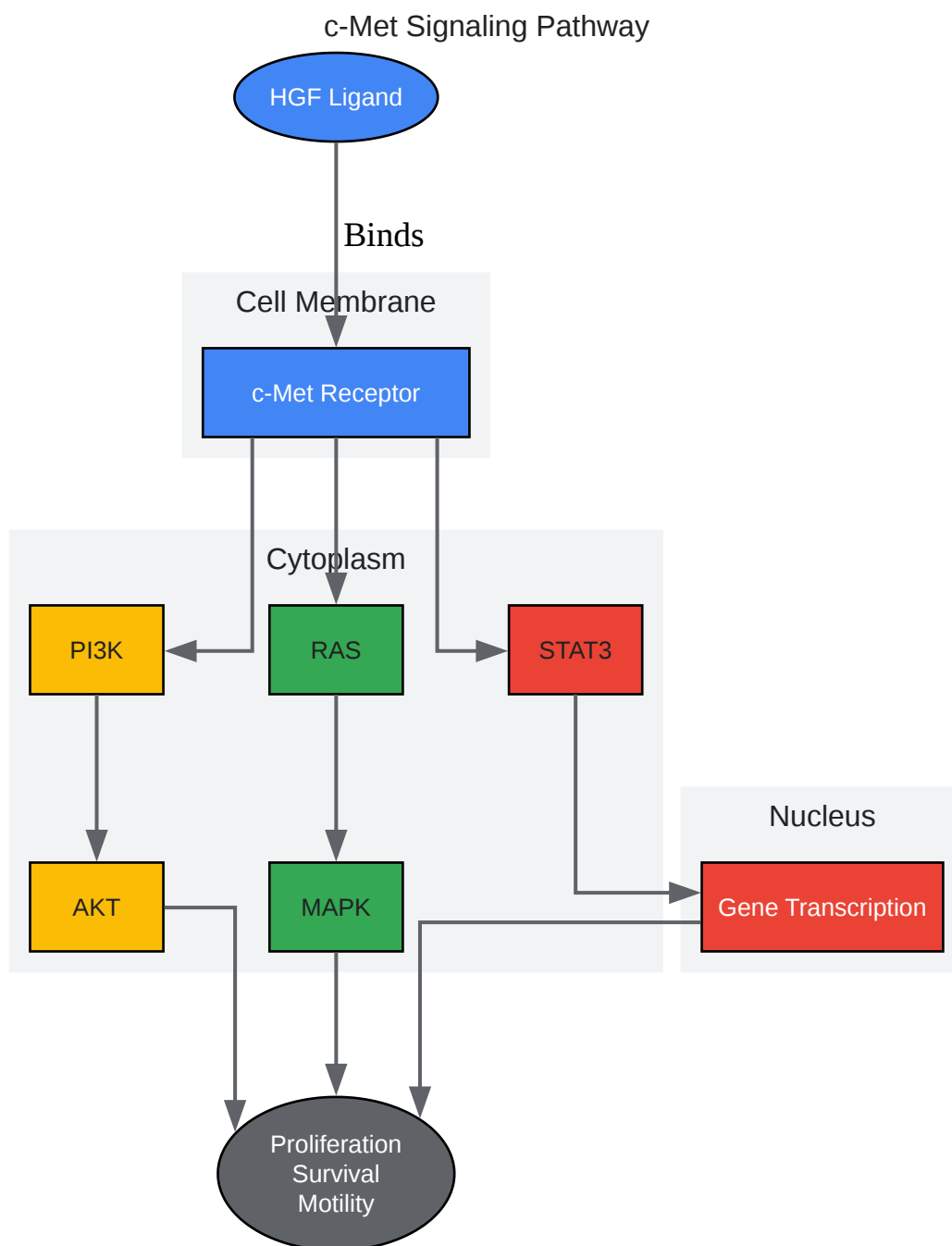
The c-Met receptor tyrosine kinase, also known as hepatocyte growth factor receptor (HGFR), is a critical regulator of various cellular processes, including proliferation, survival, motility, and invasion.[1][2] Its aberrant activation, through mutation, amplification, or overexpression, is strongly implicated in the progression and metastasis of numerous human cancers, making it a prime therapeutic target.[1][3][4] Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality that induces the degradation of specific target proteins.[5] These heterobifunctional molecules consist of a ligand that binds the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker to connect the two.[6] This ternary complex formation facilitates the ubiquitination of the POI, marking it for destruction by the ubiquitin-proteasome system.[6][7][8]

**PROTAC c-Met degrader-3** (also known as Compound 22b) is a potent and specific degrader of the c-Met protein.[9][10] It functions by linking a c-Met targeting ligand to a ligand for the Cereblon (CRBN) E3 ligase, thereby inducing the selective degradation of c-Met.[9][10] Unlike traditional kinase inhibitors that only block protein function, PROTACs lead to the physical removal of the target protein, offering the potential for a more profound and sustained therapeutic response and a way to overcome inhibitor resistance.[5][6]

These application notes provide detailed protocols for assessing the efficacy of **PROTAC c-Met degrader-3** in cultured cells by quantifying c-Met protein degradation via Western Blot and evaluating its downstream effect on cell viability.

## Signaling Pathway and Mechanism of Action

Upon binding its ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor dimerizes and autophosphorylates, activating multiple downstream signaling cascades.<sup>[4]</sup><sup>[11]</sup> Key pathways include the PI3K/AKT axis, primarily responsible for cell survival, and the RAS/MAPK cascade, which drives proliferation.<sup>[2]</sup><sup>[4]</sup> The STAT3 pathway is also activated, contributing to tubulogenesis and invasion.<sup>[2]</sup> **PROTAC c-Met degrader-3** hijacks the cell's ubiquitin-proteasome system to eliminate c-Met, thereby shutting down these oncogenic signaling pathways.

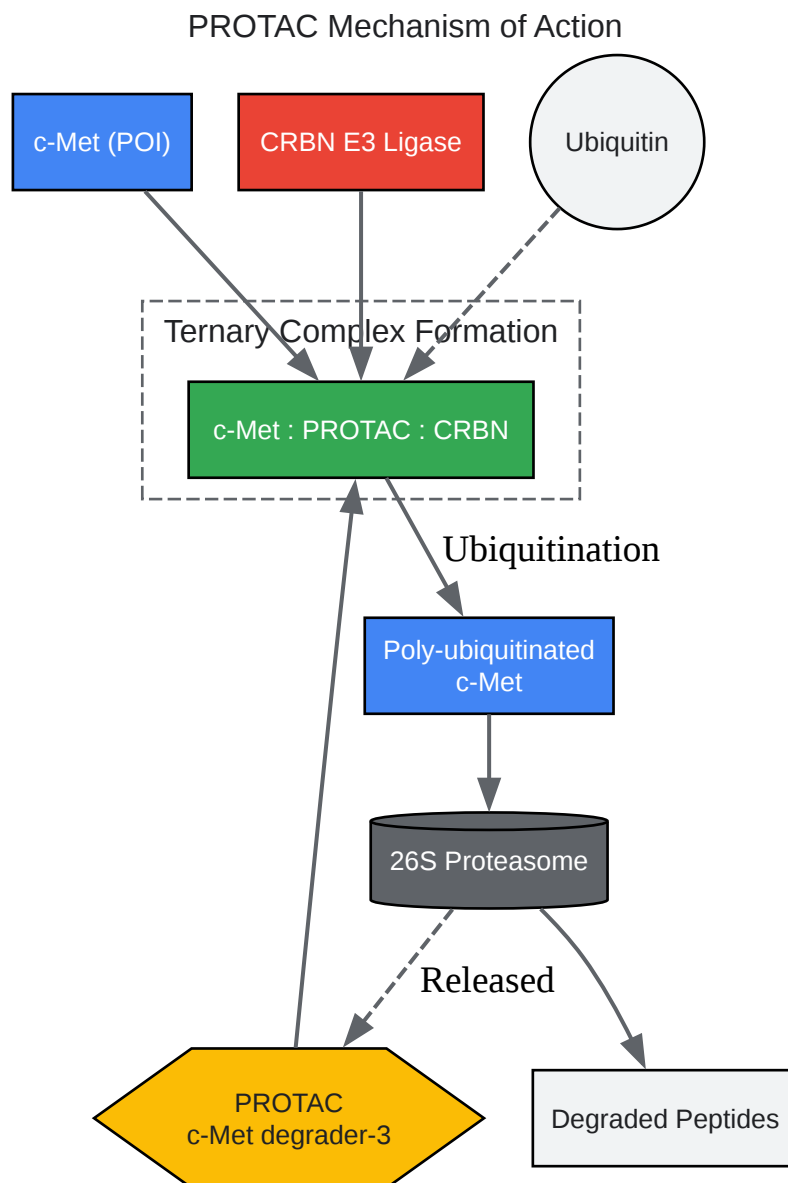


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*Caption: The c-Met signaling cascade initiated by HGF binding.*

The PROTAC-mediated degradation process is a catalytic cycle. The PROTAC first binds to both the c-Met protein and the CRBN E3 ligase, forming a ternary complex. This proximity allows the E3 ligase to transfer ubiquitin molecules to c-Met. The poly-ubiquitinated c-Met is

then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released to induce the degradation of another c-Met protein.



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*Caption: PROTAC-mediated degradation of c-Met via the ubiquitin-proteasome system.*

## Quantitative Data

The efficacy of a PROTAC is quantified by its half-maximal degradation concentration (DC<sub>50</sub>), representing the concentration at which 50% of the target protein is degraded, and its

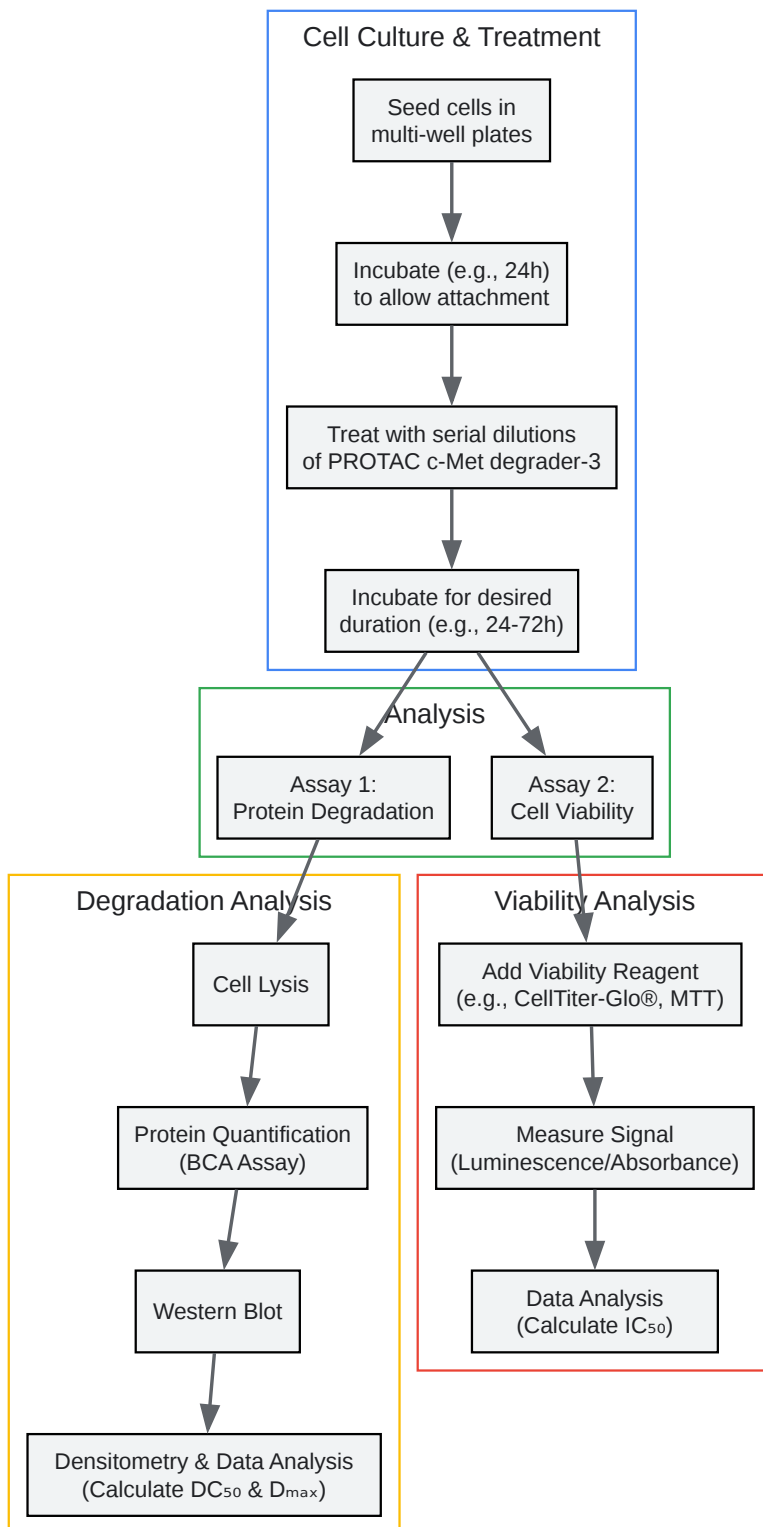
maximum degradation ( $D_{\max}$ ). The functional consequence is often measured by the half-maximal inhibitory concentration ( $IC_{50}$ ) in cell viability assays.

Compound	Cell Line	Assay	Metric	Value	Reference
PROTAC c-Met degrader-3	EBC-1	Degradation	$DC_{50}$	0.59 nM	<a href="#">[9]</a> <a href="#">[10]</a> <a href="#">[12]</a>
PROTAC c-Met degrader-1	MKN-45	Degradation	$DC_{50}$	6.21 nM	<a href="#">[13]</a>
PROTAC c-Met degrader-1	MKN-45	Viability	$IC_{50}$	4.37 nM	<a href="#">[13]</a>

## Experimental Workflow

A typical experiment to assess PROTAC efficacy involves treating cultured cancer cells, followed by protein level analysis and functional assays. The workflow ensures a systematic evaluation from target engagement to cellular outcome.

## General Experimental Workflow

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